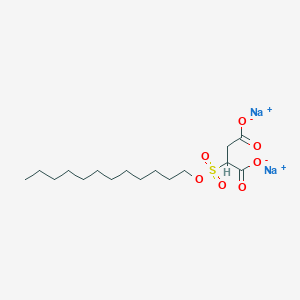

Disodium ((dodecyloxy)sulphonyl)succinate

Description

Overview of Anionic Surfactant Classes and Their Industrial Significance

Surfactants, or surface-active agents, are amphiphilic compounds featuring a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. This unique structure allows them to reduce surface and interfacial tension between different phases, such as oil and water or liquid and gas. nih.gov Surfactants are broadly classified based on the electrical charge of their hydrophilic head group into anionic, cationic, non-ionic, and amphoteric (or zwitterionic) types. researchgate.netresearchgate.net

Anionic surfactants possess a negatively charged head group, a characteristic that makes them highly effective at lifting and suspending soils. nih.gov This class is one of the most commercially significant and includes several major types:

Sulfates: Prominent examples include Sodium Lauryl Sulfate (B86663) (SLS) and Sodium Laureth Sulfate (SLES), which are widely used for their excellent foaming and cleaning capabilities. researchgate.netresearchgate.net

Sulfonates: This group includes Linear Alkylbenzene Sulfonates (LAS) and sulfosuccinates. researchgate.netresearchgate.net They are valued for their stability and performance in a wide range of conditions.

Carboxylates: This category, which includes traditional soaps (salts of fatty acids), is one of the oldest classes of surfactants. researchgate.net

Phosphates: Alkyl ether phosphates and alkyl-aryl ether phosphates are used in specialized applications for their emulsifying and dispersing properties. researchgate.net

The industrial applications of anionic surfactants are vast and varied. They are fundamental components in household and industrial cleaning products, including detergents and degreasers, due to their powerful cleansing action. nih.gov In the personal care sector, they function as primary cleansers and foaming agents in products like shampoos and body washes. nih.gov Beyond cleaning, anionic surfactants are crucial as emulsifiers in polymerization processes, as dispersing agents in paints and coatings, and as wetting agents in agricultural formulations. haofeichem.comresearchgate.net

The Role of Sulfosuccinate (B1259242) Chemistry in Modern Formulation Science

Within the anionic surfactant category, sulfosuccinates have carved out a significant niche in modern formulation science due to their unique combination of properties. researchgate.net Chemically, they are salts of the alkyl esters of sulfosuccinic acid. researchgate.net A key advantage of sulfosuccinates is their characteristic mildness compared to other high-foaming anionic surfactants like traditional sulfates. nih.gov This makes them highly desirable for use in personal care products formulated for sensitive skin, baby products, and "sulfate-free" cleansers. nih.govnumberanalytics.com

The versatility of sulfosuccinate chemistry allows for the synthesis of a wide array of structures, including monoesters and diesters, as well as ethoxylated derivatives. nih.gov This structural diversity enables formulators to fine-tune properties such as solubility, foaming, emulsification, and wetting power. researchgate.netresearchgate.net For example, sulfosuccinate diesters are excellent wetting agents used in textiles and agriculture, while monoesters based on ethoxylated fatty alcohols are good foaming agents with outstanding skin compatibility. researchgate.netnih.gov

In industrial applications, sulfosuccinates are valued as highly effective emulsifiers and stabilizers in emulsion polymerization, a process used to create synthetic latexes for paints and adhesives. researchgate.netnih.gov They are also used in the pharmaceutical field to enhance the solubility and bioavailability of certain drugs and as dispersing agents in pesticide and herbicide formulations. haofeichem.com

Specific Focus: Disodium (B8443419) ((dodecyloxy)sulphonyl)succinate as a Model Compound for Dodecyl-Chain Sulfosuccinates

Disodium ((dodecyloxy)sulphonyl)succinate serves as an exemplary model for understanding the physicochemical behavior of dodecyl-chain (C12) sulfosuccinate monoesters. This compound, an anionic surfactant, features a dodecyl chain as its hydrophobic tail and two hydrophilic groups—a sulfonate and a carboxylate—which contribute to its surface-active properties. dntb.gov.ua Its structure provides a basis for studying how the C12 alkyl chain influences key surfactant parameters like surface tension reduction and aggregation behavior. dntb.gov.ua

Research on closely related compounds like Disodium lauryl sulfosuccinate (a common synonym) indicates that it can reduce the surface tension of water significantly, to as low as 26 mN/m. dntb.gov.ua Unlike some surfactants, a distinct critical micelle concentration (CMC) inflection point is not always observed, suggesting complex aggregation behavior where it may form larger aggregates of around 160 nm. dntb.gov.ua The dodecyl chain is a common feature in many widely used surfactants, making the study of this model compound relevant to a broad range of applications, from personal care cleansers to industrial processes. nih.gov

Below is a table of key chemical properties for the compound.

| Property | Value |

| IUPAC Name | disodium;2-dodecoxysulfonylbutanedioate |

| CAS Number | 36409-57-1 |

| Molecular Formula | C16H28Na2O7S |

| Molecular Weight | 410.434 g/mol |

| Boiling Point | 513.3°C at 760 mmHg |

| Flash Point | 264.2°C |

| Data sourced from acs.org |

Current Gaps and Future Directions in Academic Research on Sulfosuccinate Derivatives

While sulfosuccinates are well-established surfactants, academic and industrial research continues to explore new frontiers to address current limitations and future demands. A major driver of current research is the increasing demand for sustainable and biodegradable materials. nih.gov This has led to investigations into sulfosuccinates derived from renewable, oleochemical feedstocks rather than petrochemicals, aiming to create "green surfactants" with a lower environmental impact. nih.gov Research is also focused on improving the biodegradability of existing sulfosuccinate structures to mitigate their accumulation in the environment. researchgate.net

A significant area of future research lies in the synthesis of novel sulfosuccinate structures with tailored functionalities. For instance, researchers are designing docusate (B154912) analogues and other sulfosuccinate derivatives for advanced applications in the pharmaceutical industry. haofeichem.com One promising strategy is "hydrophobic ion pairing," where specifically designed sulfosuccinates act as counterions to increase the lipophilicity of therapeutic peptides and proteins, potentially improving their delivery in lipid-based formulations. haofeichem.comacs.org Studies have shown that modifying the alkyl tails of the sulfosuccinate can significantly enhance the hydrophobicity of drug complexes. haofeichem.com

However, challenges remain. The synthesis of certain sulfosuccinate derivatives can be complex, and optimizing reaction conditions for maximum yield and purity is an ongoing effort. researchgate.net Furthermore, understanding and controlling the adsorption behavior of these surfactants is critical for applications like enhanced oil recovery, where surfactant loss to reservoir rock is a significant concern. researchgate.net Future academic work will likely focus on developing more efficient and sustainable synthesis routes, exploring the self-assembly of novel sulfosuccinates in complex solvent systems, and creating highly specialized derivatives for targeted applications in fields ranging from nanotechnology to advanced drug delivery. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

disodium;2-dodecoxysulfonylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-23-24(21,22)14(16(19)20)13-15(17)18;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDICOKGYAHGRG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Na2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957756 | |

| Record name | Disodium 2-[(dodecyloxy)sulfonyl]butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36409-57-1 | |

| Record name | Disodium ((dodecyloxy)sulphonyl)succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036409571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-[(dodecyloxy)sulfonyl]butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [(dodecyloxy)sulphonyl]succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Modification Strategies for Disodium Dodecyloxy Sulphonyl Succinate

Established Industrial Synthesis Routes

Esterification of Dodecyl Alcohol with Maleic Anhydride (B1165640)

The initial step in the industrial synthesis is the esterification of dodecyl alcohol (also known as lauryl alcohol) with maleic anhydride. enviro.wikiwikipedia.org This reaction forms the corresponding maleic acid monoester. The process is typically catalyzed by an acid, such as p-toluenesulfonic acid, to achieve high yields. nih.gov The reaction of maleic anhydride with an alcohol occurs in two stages: a very fast initial reaction to form the half-ester, followed by the slower formation of the diester if excess alcohol is present. researchgate.net For the synthesis of this specific monoester, the molar ratio of the reactants is carefully controlled.

Reaction conditions are a critical factor in this stage. Higher temperatures generally accelerate the reaction but can also lead to the formation of undesirable byproducts like fumaric acid. nih.gov Therefore, the temperature is carefully regulated, often within the range of 85°C to 140°C, to optimize the yield and purity of the dodecyl maleate (B1232345) intermediate. researchgate.netlamberti.com

| Parameter | Condition | Reference |

| Reactants | Dodecyl alcohol, Maleic anhydride | enviro.wikiresearchgate.net |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | nih.gov |

| Temperature | 85°C - 140°C | researchgate.netlamberti.com |

| Product | Dodecyl maleate (monoester) | enviro.wiki |

Subsequent Sulfonation with Sodium Bisulfite

Following the esterification, the resulting dodecyl maleate undergoes sulfonation. This is a crucial step that introduces the hydrophilic sulfonate group to the molecule. The process involves an addition reaction where an aqueous solution of sodium bisulfite (NaHSO₃) is reacted with the double bond of the maleic ester intermediate. wikipedia.orgnih.govnih.gov This is a common method for producing sulfonate derivatives from maleic acid esters. nih.gov

The efficiency of the sulfonation can be influenced by several factors, including reaction temperature, pressure, and time. google.comnih.gov The reaction is typically carried out under heating, with temperatures around 95°C and for several hours to ensure a high degree of conversion. lamberti.com The molar ratio of the maleate ester to sodium bisulfite is also a key parameter, often maintained at a slight excess of bisulfite to drive the reaction to completion. lamberti.com

| Parameter | Condition | Reference |

| Reactants | Dodecyl maleate, Sodium bisulfite solution | nih.govnih.gov |

| Reaction Type | Michael addition | lamberti.com |

| Temperature | ~95°C - 120°C | lamberti.com |

| Reaction Time | 3 - 8 hours | lamberti.com |

| Product | Dodecyl sulfosuccinic acid, sodium salt | nih.gov |

Neutralization Processes to Form the Disodium (B8443419) Salt

The final stage of the industrial synthesis is the neutralization of the reaction product. After sulfonation, the resulting mixture contains the monosodium salt of the sulfosuccinic acid monoester, which still has a free carboxylic acid group. To create the final disodium salt, a base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH), is added. nih.govripublication.com

This neutralization step is carefully controlled to adjust the pH of the final product to a neutral range, commonly around pH 7. ripublication.com This ensures the stability of the surfactant and converts the carboxylic acid group into its sodium carboxylate form, resulting in the target compound, Disodium ((dodecyloxy)sulphonyl)succinate. The final product is an aqueous solution of the active surfactant. google.com

Alternative and Green Chemistry Approaches to Synthesis

In response to growing environmental awareness, alternative synthetic strategies are being explored. These methods focus on the use of renewable feedstocks and more environmentally benign reaction conditions, such as those employing enzymes.

Bio-based Precursor Utilization (e.g., from seed oils)

A significant advancement in green chemistry is the substitution of petrochemical-based raw materials with bio-based alternatives. Both the alcohol and the succinate (B1194679) portions of the target molecule can be derived from renewable resources.

Bio-based Dodecyl Alcohol : The hydrophobic "dodecyloxy" tail can be sourced from natural fats and oils. Dodecyl alcohol is commonly produced by the reduction of lauric acid, a fatty acid that is abundant in coconut oil and palm kernel oil. ripublication.com

Bio-based Succinic Acid : The succinate core of the molecule, traditionally derived from maleic anhydride from petrochemicals, can be produced through the fermentation of carbohydrates. researchgate.net Bio-succinic acid is recognized as a key platform chemical that can be generated from renewable feedstocks like agricultural sugars. researchgate.net This bio-succinic acid can then be chemically converted into the necessary maleic anhydride precursor.

The use of these bio-based precursors allows for the synthesis of sulfosuccinate (B1259242) surfactants with a significantly higher proportion of renewable carbon content. lamberti.com Research has already demonstrated the successful synthesis of sulfosuccinate monoesters from other fatty alcohols derived from natural sources, such as oleyl alcohol, following a similar reaction pathway. ripublication.com

Enzymatic Synthesis Methodologies

Enzymatic synthesis offers a promising green alternative to traditional chemical catalysis, often providing higher selectivity and operating under milder reaction conditions. For the synthesis of this compound, a chemoenzymatic approach is particularly viable.

The first step, the esterification of dodecyl alcohol and maleic anhydride, can be effectively catalyzed by lipases. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the formation of polyesters from dialkyl diesters and diols. nih.gov Similarly, lipases from Pseudomonas cepacia have been shown to be effective in esterification reactions. researchgate.net This enzymatic approach avoids the need for strong acid catalysts and high temperatures associated with the conventional method.

However, the subsequent sulfonation step, a Michael addition reaction, is not as commonly catalyzed by enzymes in an industrial context. Therefore, a practical green approach involves a two-step chemoenzymatic process:

Enzymatic Esterification : Dodecyl alcohol and maleic anhydride are reacted in the presence of a lipase catalyst under mild conditions to form the dodecyl maleate.

Chemical Sulfonation : The enzymatically produced ester is then subjected to the conventional sulfonation reaction with sodium bisulfite.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, a solvent-free or low-solvent method, utilizes mechanical energy to induce chemical reactions. While extensive research on the mechanochemical synthesis of this compound is not widely documented in publicly available literature, the principles of solid-state synthesis for other anionic surfactants offer a viable theoretical framework. nih.govnih.gov This approach presents a greener alternative to conventional solvent-based methods, minimizing volatile organic compounds and potentially reducing energy consumption.

The proposed mechanochemical pathway for this compound would involve the high-energy milling of the reactants: dodecyl maleate and sodium sulfite (B76179). The process would likely proceed in a ball mill or a similar grinding apparatus where the mechanical forces facilitate the intimate mixing and activation of the solid reactants. The key steps can be conceptualized as follows:

Formation of the Dodecyl Maleate Intermediate: In a preliminary step, dodecyl alcohol would be reacted with maleic anhydride to form the dodecyl maleate monoester. This esterification can also potentially be carried out under mechanochemical conditions.

Solid-State Sulfonation: The solid dodecyl maleate would then be co-milled with a solid sulfonating agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). The intense mechanical energy would create active sites and promote the addition of the sulfite group across the double bond of the maleate moiety.

Neutralization: If sodium bisulfite is used, a final neutralization step with a base like sodium carbonate or sodium hydroxide, also in a solid-state reaction, would be necessary to yield the disodium salt.

The efficiency of mechanochemical synthesis is influenced by several factors, including milling speed, time, the size and material of the milling balls, and the reactant ratio. These parameters would need to be systematically optimized to maximize the yield and purity of the final product. While specific data for the dodecyl derivative is scarce, research on the solid-state synthesis of other surfactants demonstrates the feasibility of producing high-purity products. rsc.org

Derivatization and Structural Modification for Tailored Properties

The versatility of this compound as a surfactant can be significantly enhanced through chemical modifications. These alterations allow for the fine-tuning of its physicochemical properties to suit specific applications, ranging from personal care products to industrial processes.

Alterations in Alkyl Chain Length and Branching

The length and branching of the hydrophobic alkyl chain play a crucial role in determining the surfactant's performance. The dodecyl (C12) chain in the parent compound provides a balance of solubility and surface activity.

Shorter Alkyl Chains (e.g., C8-C10): Decreasing the alkyl chain length generally increases the critical micelle concentration (CMC) and enhances water solubility. These variants would be expected to be better wetting agents but might exhibit less efficient surface tension reduction.

Longer Alkyl Chains (e.g., C14-C18): Increasing the alkyl chain length typically lowers the CMC, making the surfactant more efficient at lower concentrations. ripublication.com However, water solubility tends to decrease, which can be a limiting factor. Surfactants with longer chains, such as stearyl (C18) derivatives, have been shown to form highly hydrophobic ion pairs, a desirable property in certain pharmaceutical formulations. nih.gov

Branched Alkyl Chains: Introducing branching in the alkyl chain, for instance, using 2-ethylhexanol instead of a linear alcohol, can significantly impact the surfactant's packing at interfaces. This generally leads to a less ordered structure, which can increase the cross-sectional area per molecule and affect foaming and emulsification properties. Docusate (B154912), a dialkyl sulfosuccinate with branched chains, is a well-known example where branching influences its performance as a wetting agent and emulsifier. researchgate.netresearchgate.net

The following table illustrates the expected general trends in surfactant properties with changes in the alkyl chain structure.

| Alkyl Chain Modification | Expected Impact on Critical Micelle Concentration (CMC) | Expected Impact on Water Solubility | Primary Functional Advantage |

| Shorter Linear Chain (e.g., C8) | Increase | Increase | Enhanced Wetting |

| Longer Linear Chain (e.g., C16) | Decrease | Decrease | Higher Efficiency (Lower Conc. Needed) |

| Branched Chain (e.g., 2-ethylhexyl) | Increase (relative to linear isomer) | Increase (relative to linear isomer) | Improved Wetting and Emulsification |

Introduction of Ethoxylation (e.g., formation of laureth sulfosuccinate variants)

The introduction of ethylene (B1197577) oxide units between the dodecyl chain and the sulfosuccinate headgroup leads to the formation of disodium dodecyl ethoxy sulfosuccinates, commonly known as laureth sulfosuccinates. researchgate.netresearchgate.net This modification incorporates nonionic characteristics into the anionic surfactant, leading to several beneficial changes in its properties.

The synthesis involves the initial ethoxylation of dodecyl alcohol to produce a laureth intermediate, which is then reacted with maleic anhydride and subsequently sulfonated. The degree of ethoxylation (the number of ethylene oxide units) can be controlled to fine-tune the surfactant's properties. researchgate.net

Impact of Ethoxylation:

Improved Mildness: Laureth sulfosuccinates are known for their exceptional mildness to the skin and eyes, making them highly desirable for use in personal care products. researchgate.net

Enhanced Foaming Properties: Ethoxylation can modify the foam structure and stability, often leading to a more luxurious and stable lather in cleansing products.

Interaction with Other Surfactants: The presence of the nonionic spacer allows for favorable interactions when formulated with other types of surfactants, potentially leading to synergistic effects. researchgate.net

The properties of laureth sulfosuccinates can be systematically adjusted by varying the degree of ethoxylation, as shown in the table below.

| Property | Low Degree of Ethoxylation (1-3 moles) | High Degree of Ethoxylation (>5 moles) |

| Hydrophilicity | Moderate | High |

| Foaming | Rich, dense foam | Lighter, more open foam |

| Mildness | Very good | Excellent |

| Emulsification | Effective for a range of oils | Enhanced for polar oils |

Exploration of Different Counterions and Their Impact on Performance

The properties of ((dodecyloxy)sulphonyl)succinate are also influenced by the nature of the counterions associated with the sulfonate and carboxylate groups. While the disodium salt is the most common, replacing sodium with other cations can modify the surfactant's solubility, rheology, and interfacial behavior. uni-sofia.bg

Potassium (K⁺): Potassium salts of anionic surfactants are often more soluble in water and hydroalcoholic systems than their sodium counterparts. The synthesis of potassium sulfamates is a known process that could be adapted. researchgate.netijcce.ac.ir

Ammonium (B1175870) (NH₄⁺): Ammonium salts can offer advantages in certain formulations, potentially affecting pH and compatibility with other ingredients. The synthesis of ammonium dinitramide from ammonium sulfamate (B1201201) highlights the feasibility of incorporating this counterion. ijcce.ac.irmdpi.com

Alkanolamines (e.g., Triethanolamine): These larger, organic counterions can increase the surfactant's solubility in organic solvents and enhance its emulsifying properties. They are often used in cosmetic and cleaning formulations to adjust pH and improve mildness.

The effect of the counterion is largely related to its hydrated ionic radius and its charge density. uni-sofia.bgpku.edu.cn Smaller, more highly charged ions tend to bind more tightly to the surfactant headgroup, which can reduce the effective charge and influence micelle formation and shape.

| Counterion | Hydrated Ionic Radius (approx. pm) | Expected Impact on Solubility (vs. Na⁺) | Potential Application Advantages |

| Sodium (Na⁺) | 358 | Reference | Standard, widely available |

| Potassium (K⁺) | 331 | Generally Higher | Improved performance in hydroalcoholic systems |

| Ammonium (NH₄⁺) | 331 | Similar to K⁺ | pH adjustment, specific formulation compatibility |

| Magnesium (Mg²⁺) | 428 | Lower (due to divalent nature) | Can increase viscosity, potential for structured liquids |

| Triethanolammonium | Larger organic ion | Higher in organic solvents | Emulsification, pH buffering in cosmetics |

Reaction Mechanism Elucidation and Kinetic Studies

A thorough understanding of the reaction mechanisms and kinetics is fundamental for optimizing the synthesis of this compound, maximizing yield, and minimizing byproducts. The synthesis is a two-step process: esterification followed by sulfonation.

Detailed Mechanistic Analysis of Sulfonation and Esterification

Esterification of Maleic Anhydride with Dodecyl Alcohol:

The first step is the esterification of maleic anhydride with dodecyl alcohol to form dodecyl maleate. This reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.orgzbaqchem.com

Nucleophilic Attack: The oxygen atom of the hydroxyl group in dodecyl alcohol acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the maleic anhydride ring.

Ring Opening: This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the formerly alcoholic oxygen to one of the oxygen atoms of the newly formed carboxylate group. This step is often facilitated by a base or can occur intermolecularly.

Formation of the Monoester: The final product of this stage is the dodecyl maleate monoester.

This initial esterification is generally rapid and can often be carried out without a catalyst. pan.pl However, to produce a diester, a second, slower esterification of the remaining carboxylic acid group would be required, typically under acidic catalysis and with removal of water to drive the equilibrium. ppor.azresearchgate.net

Sulfonation of Dodecyl Maleate:

The second step is the sulfonation of the double bond in the dodecyl maleate intermediate using a sulfite salt, typically sodium sulfite or bisulfite in an aqueous medium. neutronco.com

The mechanism of sulfonation involves the nucleophilic addition of the sulfite ion to the electron-deficient carbon-carbon double bond of the maleate, which is conjugated with the carbonyl groups.

Michael Addition: The sulfite ion (SO₃²⁻) or bisulfite ion (HSO₃⁻) acts as a nucleophile and attacks one of the carbons of the double bond in a Michael-type addition.

Formation of a Carbanion Intermediate: This addition results in the formation of a resonance-stabilized carbanion intermediate.

Protonation: The carbanion is subsequently protonated by a proton source in the medium (e.g., water or HSO₃⁻), leading to the formation of the sulfonated succinate ester.

Neutralization: If the reaction is carried out with sodium bisulfite, a final neutralization step with a base is required to convert the carboxylic acid group to its sodium salt, yielding the final disodium salt.

Kinetic Modeling of Reaction Pathways

The synthesis of this compound is a multi-step process, primarily involving the esterification of maleic anhydride with dodecanol (B89629) (lauryl alcohol) to form dodecyl maleate, followed by the sulfonation of the maleate intermediate. The kinetics of these reaction pathways are crucial for process optimization and control.

The esterification of maleic anhydride with alcohols, such as dodecanol, has been a subject of kinetic investigation. Studies on the esterification of maleic anhydride with various alcohols, including octyl, decyl, and dodecyl alcohol, in the presence of an acid ion-exchange resin catalyst (Dowex), have indicated that the reaction follows first-order kinetics with respect to the maleic anhydride concentration. researchgate.net This suggests that the rate of reaction is directly proportional to the concentration of the acid. In contrast, a study on the esterification of maleic anhydride with butanols using different acidic catalysts found the reaction to be second-order with respect to both the acid and the alcohol. pan.pl

The sulfonation step involves the addition of a sulfite group to the double bond of the dodecyl maleate. Kinetic studies of sulfonation reactions for similar compounds, such as dodecylbenzene (B1670861), have been performed. For instance, the sulfonation of dodecylbenzene was found to follow a 0.74 order with respect to dodecylbenzene and a 1.59 order with respect to sulfur trioxide. researchgate.net While not directly for dodecyl maleate, this provides insight into the complexity of sulfonation kinetics. The reaction rate constant (k) for this specific sulfonation was determined, and the activation energy was calculated, fitting the Arrhenius equation.

Table 1: Kinetic Parameters for the Esterification of Maleic Anhydride with Various Alcohols

| Alcohol | Catalyst | Reaction Order (with respect to acid) | Reaction Order (with respect to alcohol) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Dodecyl Alcohol | Dowex Resin | 1 | 0 | 66.1 (±0.4) | researchgate.net |

| Butan-1-ol | Sulfuric Acid | 2 | 2 | Not Specified | pan.pl |

| Butan-1-ol | Phosphotungstic Acid | 2 | 2 | Not Specified | pan.pl |

Table 2: Kinetic Parameters for the Sulfonation of Dodecylbenzene

| Reactant | Reaction Order | Activation Energy (kcal/mol) | Frequency Factor | Reference |

|---|---|---|---|---|

| Dodecylbenzene | 0.74 | 5.207 | 2.2172x10³ | researchgate.net |

| Sulfur Trioxide | 1.59 | 5.207 | 2.2172x10³ | researchgate.net |

Influence of Catalysis on Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in the synthesis of this compound, significantly impacting both the reaction efficiency and the selectivity towards the desired product. Catalysts are employed in both the esterification and sulfonation stages.

For the initial esterification of maleic anhydride with dodecanol, various acidic catalysts can be utilized to enhance the reaction rate. These include homogeneous catalysts like sulfuric acid and phosphotungstic acid, as well as heterogeneous catalysts such as ion-exchange resins (e.g., Dowex) and solid acids like Amberlyst-15. researchgate.netpan.plresearcher.life Phosphotungstic acid has been reported to be a highly active catalyst for the esterification of maleic anhydride with butanols. pan.pl The use of heterogeneous catalysts like Amberlyst-15 is advantageous due to their ease of separation from the reaction mixture and potential for recycling, which contributes to a more sustainable and economical process. researchgate.net For the synthesis of dioctyl sodium sulfosuccinate, Amberlyst-15 was successfully used as a recyclable heterogeneous Brønsted solid acid for both the esterification and sulfonation steps. researchgate.net

The choice of catalyst can also influence the selectivity of the reaction. In the esterification of maleic anhydride, the primary goal is to favor the formation of the monoester, dodecyl maleate, over the diester. The reaction conditions, including the type and concentration of the catalyst, can be tuned to maximize the yield of the desired monoester intermediate.

The selectivity in the sulfonation step is generally high, as the addition of the sulfite occurs at the electron-deficient double bond of the maleate moiety. However, side reactions can occur under harsh conditions, and the choice of catalyst and reaction parameters is important to minimize these.

Table 3: Catalysts Used in the Synthesis of Sulfosuccinates and Their Effects

| Reaction Step | Catalyst | Catalyst Type | Reported Effects | Reference |

|---|---|---|---|---|

| Esterification | Sulfuric Acid | Homogeneous | Effective for esterification of maleic anhydride with hexan-1-ol. | researchgate.net |

| Esterification | Phosphotungstic Acid | Homogeneous | Most active catalyst for esterification of maleic anhydride with butanols. | pan.pl |

| Esterification | Dowex Resin | Heterogeneous | Catalyzes esterification of maleic anhydride with dodecyl alcohol. | researchgate.net |

| Esterification & Sulfonation | Amberlyst-15 | Heterogeneous | Recyclable catalyst for both steps in dioctyl sodium sulfosuccinate synthesis. | researchgate.net |

| Esterification | Tetrabutyl Titanate | Homogeneous | Second-order reaction with respect to acid and alcohol for hexan-1-ol. | researchgate.net |

Interfacial Science and Colloid Chemistry of Disodium Dodecyloxy Sulphonyl Succinate

Surface Activity and Interfacial Tension Reduction Mechanisms

Disodium (B8443419) ((dodecyloxy)sulphonyl)succinate is recognized for its efficiency in reducing the surface tension of water. This capacity stems from its amphiphilic molecular structure, which consists of a hydrophobic dodecyloxy tail and a hydrophilic headgroup composed of a sulfonate and an ester-linked succinate (B1194679). This dual nature drives the molecules to accumulate at interfaces, such as the air-water boundary, orienting themselves to minimize the unfavorable contact between the hydrophobic tail and the aqueous phase. This adsorption disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.

Surface Tension of Aerosol A-102 Solutions at 25°C

| Concentration (% by weight) | Surface Tension (dynes/cm) |

| 0.005 | 49.9 |

| 0.010 | 45.2 |

This data is indicative of the surface activity of a closely related commercial product and may not represent the exact values for pure disodium ((dodecyloxy)sulphonyl)succinate.

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

Above a certain concentration, known as the critical micelle concentration (CMC), the individual surfactant molecules (unimers) in the bulk solution begin to self-assemble into organized aggregates called micelles. This process is a dynamic equilibrium, driven by the hydrophobic effect, where the hydrophobic tails cluster together in the core of the micelle, shielded from the aqueous environment by the hydrophilic headgroups which form the outer corona

Emulsion and Dispersion Stabilization Mechanisms

This compound, an anionic surfactant, demonstrates significant efficacy in the stabilization of emulsions and dispersions. Its molecular structure, featuring a hydrophilic sulfosuccinate (B1259242) headgroup and a lipophilic dodecyl tail, allows it to adsorb at oil-water or air-water interfaces, reducing interfacial tension and creating a protective barrier around dispersed droplets. This stabilization is achieved through a combination of mechanisms, including its role in mixed-stabilizer systems like Pickering emulsions, the formation of a viscoelastic interfacial film, and the contribution of both electrostatic and steric repulsive forces.

Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, creating a mechanical barrier against droplet coalescence. nih.gov While distinct from traditional surfactant-stabilized emulsions, the addition of a molecular surfactant like this compound can have a significant, though complex, influence on the stability of these systems. rsc.orgnih.gov The surfactant molecules can adsorb onto the surface of the solid particles, modifying their wettability and, consequently, their positioning at the interface. acs.org

The stability of emulsions and foams is critically dependent on the rheological properties of the surfactant film at the interface. wikipedia.org Interfacial rheology measures the response of an interface to deformational stress, which can be categorized into shear and dilational properties. wikipedia.org The viscoelasticity of the adsorbed layer of this compound is a key factor in preventing droplet or bubble coalescence.

When two droplets approach, the liquid film between them thins. A viscoelastic interface, as would be formed by this sulfosuccinate, can resist this thinning. The elastic component (storage modulus, E' or G') relates to the interface's ability to store energy and recover its shape after deformation, while the viscous component (loss modulus, E'' or G'') relates to energy dissipation. kruss-scientific.com A high interfacial elasticity provides a restorative force (the Marangoni effect) that counteracts film thinning, thereby stabilizing the emulsion. researchgate.net

Studies on similar anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), show that the dilational rheological properties are concentration-dependent. acs.orgnih.gov Below the critical micelle concentration (CMC), the surface elastic modulus can be significantly influenced by interactions with other components, while above the CMC, the behavior often resembles that of the pure surfactant. acs.orgnih.gov The double-chain structure of sulfosuccinates can lead to complex packing at the interface, influencing the resulting film's mechanical strength and viscoelasticity. While direct measurements on this compound are not widely published, the principles derived from SDS and other dialkyl sulfosuccinates suggest it forms a viscoelastic film capable of imparting significant stability to emulsions and foams. escholarship.orgacs.org

Table 1: Interfacial Properties of Related Anionic Surfactants

| Surfactant | Concentration | Interfacial Modulus (E' or G') | Observation | Source |

| Sodium Dodecyl Sulfate (SDS) | Near CMC | E' ~20 mN/m (at >1 Hz) | Interface behaves more elastically at higher frequencies. | researchgate.net |

| SDS + Gelatin | 1 mM SDS | Reduced surface elastic modulus | SDS binding disrupts the gelatin network structure at the interface. | acs.orgnih.gov |

| SDS + Polyacrylamide | 0.1% SDS | 65% decrease in G' | Surfactant addition significantly lowered the elasticity at the polymer solution-oil interface. | researchgate.net |

This compound stabilizes emulsion droplets through a combination of electrostatic and steric repulsion. wisdomlib.org These two mechanisms work in concert to create a robust energy barrier that prevents droplets from aggregating and coalescing.

Electrostatic Stabilization: As an anionic surfactant, the sulfosuccinate headgroup is negatively charged in aqueous solutions. When the surfactant adsorbs onto the surface of oil droplets in an oil-in-water emulsion, it imparts a net negative charge to the droplet surfaces. ulprospector.com This results in electrostatic repulsion between adjacent droplets, keeping them separated. This type of stabilization is particularly effective in aqueous systems where the electric double layer can extend significantly. ulprospector.combyk.com The magnitude of this repulsion is dependent on factors such as the surfactant concentration, pH, and the ionic strength of the continuous phase. ulprospector.com

Steric Stabilization: The bulky structure of the dialkyl sulfosuccinate, including the ((dodecyloxy)sulphonyl)succinate group, provides a physical barrier known as steric hindrance. byk.com The surfactant molecules adsorbed on the droplet surfaces form a protective layer. When two droplets approach each other, the overlap of these surfactant layers leads to an increase in the local osmotic pressure and a repulsive force that pushes the droplets apart. byk.com This mechanism is effective in both aqueous and non-aqueous systems and is crucial for preventing flocculation. The combination of these two forces—long-range electrostatic repulsion and short-range steric hindrance—provides a powerful mechanism for creating and maintaining stable emulsions and dispersions. wisdomlib.org

Foam Formation and Stability Studies

This compound and related compounds are recognized for their excellent foaming properties, which include both the ability to generate foam (foamability) and the persistence of that foam over time (foam stability). cosmileeurope.eu These properties are governed by the surfactant's influence on surface tension, interfacial rheology, and the dynamics of liquid drainage within the foam structure.

Dynamic foam analysis is a technique used to quantify the formation and decay of foam under controlled conditions. nih.gov Instruments like a dynamic foam analyzer generate foam by sparging gas through a surfactant solution at a set flow rate and then monitor the foam volume, liquid content, and bubble structure over time. nih.govmdpi.com

The stability of a foam is largely determined by the rate of liquid drainage from the foam lamellae (the thin liquid films between bubbles) and plateau borders. nih.gov Gravity causes the liquid to drain downwards, leading to thinning of the lamellae. If the films become critically thin, they rupture, causing the foam to collapse. Surfactants like this compound slow this process in several ways. By reducing surface tension, they minimize the driving force for bubble coalescence. Furthermore, the viscoelasticity of the adsorbed surfactant layer at the air-water interface provides resistance to thinning, a phenomenon known as the Marangoni effect.

Studies on similar surfactants show that foam stability is enhanced when liquid drainage is slow. mdpi.com The rate of drainage is influenced by the viscosity of the bulk solution and the structure of the foam. Foams with smaller, more uniform bubbles tend to have slower drainage and greater stability. nih.gov Dynamic foam analysis allows for the quantification of foam half-life and drainage half-life, providing key data points for comparing the performance of different surfactants. mdpi.com The kinetics of surfactant adsorption also play a role; faster adsorption, reflected by a rapid reduction in dynamic surface tension, often correlates with better foamability. nih.govresearchgate.net

Table 2: Foam Dynamics Data for a CO2-Soluble Sulfosuccinate (AOT)

| Surfactant Conc. (wt %) | Average Bubble Radius (mm) | Number of Bubbles (per cm²) | Observation | Source |

| 0.1 | 2.74 | 5.56 | Larger, fewer bubbles at lower concentration. | nih.gov |

| 0.3 | - | - | Represents a turning point in the comprehensive foam index. | nih.gov |

| 0.5 | 0.43 | 81.1 | Increasing surfactant concentration leads to smaller, more numerous bubbles and slower coalescence. | nih.gov |

The foaming properties of a surfactant are intrinsically linked to its molecular structure, specifically the nature of its hydrophobic tail and hydrophilic headgroup. cern.ch For sulfosuccinate surfactants, the length and branching of the alkyl chains are critical determinants of performance.

For linear alkyl surfactants, an increase in the alkyl chain length generally enhances the interaction between surfactant molecules at the interface. researchgate.net This can lead to a more densely packed and stable foam film. consensus.app Molecular dynamics studies on sodium alkyl sulfates have shown that longer alkyl chains increase the thickness of the hydrated shell around the polar head and require greater external force to rupture the foam surface, indicating enhanced stability. researchgate.net However, this trend is not limitless. An excessively long alkyl chain can lead to decreased solubility (a higher Krafft point), which can be detrimental to foaming, especially at lower temperatures. cern.ch For alpha olefin sulfonates, studies have shown that foamability and foam stability can actually decrease with increasing alkyl chain length beyond a certain point (e.g., C14-16 vs. C20-24). bohrium.com

The C12 dodecyl chain of this compound represents a balance between hydrophobicity for effective surface activity and sufficient solubility for good foaming performance. cern.ch The presence of two alkyl chains in many sulfosuccinates, or the specific ester linkage in this compound, also influences the packing geometry at the interface, which affects the viscoelasticity of the foam films and, consequently, their stability against rupture. acs.org

Applications in Advanced Material Science and Industrial Processes

Polymerization and Materials Synthesis

The unique properties of Disodium (B8443419) ((dodecyloxy)sulphonyl)succinate make it a valuable component in the synthesis of polymers and other advanced materials. Its primary function in this domain is as a stabilizing agent, influencing the formation and characteristics of polymer particles.

Disodium ((dodecyloxy)sulphonyl)succinate, often referred to as Disodium lauryl sulfosuccinate (B1259242), is an effective anionic surfactant in emulsion polymerization for a wide range of monomer systems, including acrylic, styrene-acrylic, and vinyl acetate. pcc.eu In this process, the surfactant plays a crucial role in emulsifying the monomer droplets in the aqueous phase, creating micelles where polymerization is initiated. indoramaventures.com This leads to the formation of a stable latex, which is a dispersion of polymer particles in water. indoramaventures.com

The use of this surfactant provides excellent electrostatic stabilization to the polymer particles, which helps in preventing their agglomeration and ensures the stability of the final latex product during transport and storage. pcc.euindoramaventures.com It is also instrumental in controlling the size of the dispersed polymer particles, often leading to the formation of small particles. pcc.eu For enhanced performance, it can be used in conjunction with nonionic surfactants to improve mechanical and freeze-thaw stability. pcc.eu The process of emulsion polymerization involves several stages, from the initial formation of monomer-swollen micelles to the growth of polymer particles, with the surfactant ensuring stability throughout. indoramaventures.com

Below is a table summarizing the function of this compound in emulsion polymerization:

| Function | Description | Reference |

| Emulsification | Emulsifies monomer droplets in the aqueous continuous phase. | indoramaventures.com |

| Stabilization | Provides electrostatic stabilization to prevent particle agglomeration. | pcc.euindoramaventures.com |

| Particle Size Control | Influences the final size of the polymer particles, often resulting in smaller particles. | pcc.eu |

Currently, there is no available scientific literature or research data to suggest that this compound is utilized as a monomer for incorporation into polymer backbones. Its primary and well-documented role in polymerization is that of a surfactant and emulsifier, which facilitates the reaction but does not become part of the main polymer chain.

There is no scientific evidence or published research indicating the use of this compound in the synthesis of Covalent Organic Frameworks (COFs). The synthesis of COFs typically involves the polycondensation of rigid molecular building blocks through strong covalent bonds, a process in which this surfactant has not been reported to play a role.

Enhanced Oil Recovery (EOR) Formulations

In the petroleum industry, Enhanced Oil Recovery (EOR) techniques are employed to extract residual oil from reservoirs after primary and secondary recovery methods have been exhausted. Chemical EOR, which involves the injection of specialized chemical formulations, is a key technology in this area. This compound and similar surfactants are pivotal in these formulations due to their ability to alter fluid properties at the oil-water interface.

A critical factor in mobilizing trapped oil within the porous rock of a reservoir is the reduction of interfacial tension (IFT) between the oil and the injection water. nih.gov High IFT creates significant capillary forces that trap oil droplets in the pore throats of the rock. Anionic surfactants, such as this compound, are highly effective at lowering this IFT. dtu.dk By adsorbing at the oil-water interface, these surfactant molecules reduce the cohesive energy difference between the two phases, thereby lowering the IFT to ultra-low values, often below 0.001 mN/m. dtu.dkkruss-scientific.com

The reduction in IFT significantly lowers the capillary forces, allowing the trapped oil to be mobilized and displaced by the injected fluid. dtu.dk The effectiveness of IFT reduction can be influenced by factors such as surfactant concentration and the presence of other chemicals like alkalis and polymers. For instance, research on similar anionic surfactants has demonstrated a substantial decrease in IFT with increasing surfactant concentration, which can be further enhanced by the addition of an alkali. nih.gov

The following table illustrates the effect of an anionic surfactant on IFT, based on data for a similar compound, sodium dodecylbenzenesulfonate (SDBS), in combination with low salinity water (LSW) and an alkali (NaOH).

| Aqueous Phase Composition | Interfacial Tension (IFT) (mN/m) | Reference |

| Deionized Water | 32.91 | nih.gov |

| 1000 ppm LSW | 28.86 | nih.gov |

| 1000 ppm LSW + 5000 ppm SDBS | < 0.80 | nih.gov |

| 1000 ppm LSW + 5000 ppm SDBS + 5000 ppm NaOH | < 0.30 | nih.gov |

Surfactant flooding is a specific EOR process where a solution containing a surfactant is injected into the reservoir. dtu.dk The primary mechanism by which surfactant flooding enhances oil recovery is through the in-situ formation of microemulsions. esdm.go.id A microemulsion is a thermodynamically stable, transparent or translucent dispersion of oil and water, stabilized by an interfacial film of surfactant molecules. esdm.go.id

When the surfactant solution comes into contact with the residual oil in the porous media, it can form a middle-phase microemulsion (Winsor Type III), which coexists with both excess oil and water phases. This middle phase exhibits ultra-low IFT against both oil and water, leading to a highly efficient displacement of the trapped oil. dtu.dk The formation of these microemulsions is a key factor in achieving high oil recovery rates. esdm.go.id Core flooding experiments have shown that microemulsion-based surfactant formulations can lead to recovery of over 90% of the remaining oil after waterflooding. esdm.go.id The effectiveness of the process can be further improved by the addition of polymers for mobility control, in what is known as an alkaline-surfactant-polymer (ASP) flood. esdm.go.id

The table below outlines the components of a typical microemulsion-based formulation for EOR.

| Component | Function | Reference |

| Surfactant | Forms microemulsions and reduces interfacial tension. | esdm.go.id |

| Alkaline Agent (e.g., Sodium Carbonate) | Reacts with acidic components in crude oil to generate in-situ soaps, further reducing IFT. | esdm.go.id |

| Polymer | Increases the viscosity of the injection fluid for mobility control, improving sweep efficiency. | esdm.go.id |

| Brine | The aqueous solvent for the chemical slug, with salinity optimized for microemulsion formation. | esdm.go.id |

Functional Coatings and Surface Modification

The performance of coatings and inks is critically dependent on the interfacial properties between the liquid formulation and the substrate. This compound plays a crucial role in modulating these interfaces, enhancing product performance through its function as a wetting agent and an adhesion promoter.

Wetting Agent Applications in Paints and Inks

Effective wetting of a substrate by a paint or ink is paramount for achieving a uniform and defect-free finish. Wetting agents are surfactants that lower the surface tension of a liquid, enabling it to spread more effectively across a surface. This compound, with its surfactant properties, is utilized to ensure that paints and inks exhibit excellent wetting on a variety of surfaces, including those that are typically difficult to coat.

Adhesion Promotion in Material Interfaces

Adhesion is a critical attribute for the longevity and protective function of any coating. Adhesion promoters are additives that enhance the bond between a coating and a substrate. nih.gov this compound can contribute to improved adhesion through several mechanisms. By improving the wetting of the substrate, it ensures more intimate contact between the coating and the surface, which is a prerequisite for good adhesion. nih.gov

Furthermore, the chemical structure of the surfactant can facilitate interactions at the interface. The polar head group can form bonds with inorganic substrates, such as metal or glass, while the non-polar tail can entangle with the polymer chains of the organic coating binder. researchgate.netnih.gov This creates a molecular bridge at the interface, enhancing the adhesive strength. researchgate.net In the paper industry, for instance, related compounds like disodium lauryl sulfosuccinate are used to improve adhesion and create a denser paper structure.

Water Treatment and Environmental Engineering (excluding ecotoxicity)

The separation of oil from water and the control of particulate matter in aqueous systems are significant challenges in various industrial processes and environmental remediation efforts. This compound offers potential solutions in these areas due to its surface-active properties.

Role in Oil-Water Separation and Demulsification Processes

Emulsions of oil in water are common in industrial wastewater, such as that from petroleum refineries and metalworking operations. The stability of these emulsions often necessitates the use of chemical demulsifiers to facilitate the separation of the oil and water phases. Anionic surfactants, including sulfosuccinates, can function as effective demulsifiers.

A study on a related compound, dioctyl sodium sulfosuccinate (DSS), demonstrated its efficacy in breaking crude oil-in-water emulsions. wikipedia.org The research found that DSS could achieve high demulsification efficiency, which increased with concentration up to its critical micelle concentration (CMC). wikipedia.org The proposed mechanism involves the surfactant molecules migrating to the oil-water interface, where they counteract the stabilizing effects of naturally occurring emulsifiers like asphaltenes. wikipedia.org This leads to the coalescence of the dispersed oil droplets, allowing for their separation. The double-chain structure of some sulfosuccinates is believed to enhance their interfacial activity and prevent the impediment of demulsifier adsorption at the interface. wikipedia.org While this study focused on DSS, the similar chemical nature of this compound suggests it would operate under a comparable mechanistic framework.

Flocculation and Dispersion Control in Aqueous Systems

The control of suspended particles in water is crucial for processes such as water clarification, mineral processing, and the formulation of stable dispersions. Surfactants can act as either flocculants or dispersants depending on the system and their concentration.

As a dispersant, this compound can adsorb onto the surface of particles, imparting a negative charge due to its anionic head group. This leads to electrostatic repulsion between the particles, preventing them from agglomerating and settling. This property is valuable in maintaining the stability of pigment and filler dispersions in paints, inks, and other formulated products.

Conversely, under certain conditions, surfactants can also induce flocculation. This can occur through mechanisms such as charge neutralization or bridging flocculation, where a single surfactant molecule attaches to multiple particles, drawing them together. The specific behavior of this compound as a flocculant or dispersant would be dependent on factors like the nature of the particles, the pH of the system, and the presence of other electrolytes.

Detergency and Cleaning Science (Mechanistic Aspects)

The fundamental role of a surfactant in a cleaning product is to remove soil from a surface and prevent its redeposition. This compound is valued in cleaning formulations for its effective detergency, good foaming properties, and mildness to the skin. The cleaning action is a complex process involving several key mechanistic steps.

The primary mechanism of detergency involves the reduction of surface and interfacial tension. The surfactant lowers the tension at the interface between the cleaning solution and the soil, as well as at the interface between the soil and the substrate. This facilitates the "roll-up" mechanism, where the cleaning solution displaces the soil from the surface.

Once removed from the surface, the soil must be kept suspended in the cleaning solution to prevent it from redepositing. This is achieved through emulsification and micellar solubilization. The surfactant molecules surround the soil particles, with their hydrophobic tails penetrating the oily soil and their hydrophilic heads facing the water. This forms micelles, which are stable aggregates that keep the soil dispersed in the wash water.

The following table provides a summary of the key properties and their implications for the applications discussed:

| Property | Mechanistic Role | Application Relevance |

| Surface Tension Reduction | Reduces the cohesive energy of water molecules at interfaces. | Enhances wetting of substrates in paints and inks; facilitates soil penetration in cleaning. |

| Interfacial Tension Reduction | Lowers the energy barrier for displacing soil from a surface. | Promotes the "roll-up" mechanism in detergency. |

| Adsorption at Interfaces | Molecules orient at liquid-solid and liquid-air interfaces. | Crucial for wetting, adhesion promotion, demulsification, and dispersion control. |

| Micelle Formation | Aggregation of surfactant molecules above the CMC to encapsulate soil. | Key for soil suspension and prevention of redeposition in cleaning processes. |

| Electrostatic Repulsion | Anionic head group imparts a negative charge to surfaces and particles. | Contributes to dispersion stability in aqueous systems. |

Degreasing and Solubilization Mechanisms

The primary mechanism by which this compound facilitates degreasing and solubilization is through the formation of micelles. As a surfactant, its molecules self-assemble in solution above a certain concentration, known as the critical micelle concentration (CMC). These micelles have a hydrophobic core, formed by the dodecyl tails, and a hydrophilic shell, composed of the sulfonate head groups.

The degreasing process involves the following steps:

Adsorption at Interfaces: The surfactant molecules adsorb at the oil/water and solid/water interfaces, lowering the interfacial tension.

"Roll-up" Mechanism: The reduction in interfacial tension allows the aqueous phase to displace the oily soil from the solid surface.

Solubilization: The detached oil is then encapsulated within the hydrophobic core of the micelles, forming a stable emulsion in the aqueous phase. This process effectively solubilizes the grease and prevents its redeposition onto the cleaned surface.

This compound is recognized for its excellent detergency and emulsifying capabilities, which are fundamental to its use in cleaning and degreasing formulations. It possesses a medium degreasing power, which allows for effective cleaning without being overly harsh. Its excellent washing, emulsifying, dispersing, wetting, and solubilizing abilities make it a versatile ingredient in various industrial cleaning products.

| Mechanism Step | Description | Key Parameters |

| Adsorption | Surfactant molecules accumulate at the interface between the cleaning solution and the greasy substrate. | Interfacial Tension Reduction |

| Micelle Formation | Above the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form micelles. | Critical Micelle Concentration (CMC) |

| Encapsulation | The hydrophobic tails of the surfactant molecules in the micelle surround and trap the grease/oil molecules. | Solubilization Capacity |

| Dispersion | The hydrophilic heads of the surfactant molecules keep the encapsulated grease suspended in the cleaning solution. | Emulsion Stability |

Synergistic Effects with Other Surfactants in Mixed Micellar Systems

In many industrial applications, this compound is used in combination with other surfactants to create mixed micellar systems. These systems often exhibit synergistic effects, where the performance of the mixture is greater than the sum of its individual components.

The inclusion of a nonionic surfactant can also lead to more densely packed micelles. This increased packing density can enhance the solubilization capacity of the mixed system, allowing it to carry more oil and grease. The favorable interactions between the different surfactant molecules in the mixed micelles lead to a reduction in the free energy of the system, which drives these synergistic improvements in performance. The magnitude of these synergistic effects is dependent on several factors, including the chemical structures of the surfactants involved, their relative proportions in the mixture, and the specific conditions of the application such as temperature and pH.

| Surfactant Combination | Observed Synergistic Effect | Underlying Mechanism |

| Anionic (this compound) + Nonionic | Lower Critical Micelle Concentration (CMC) | Reduction of electrostatic repulsion between anionic head groups. |

| Anionic (this compound) + Nonionic | Increased Solubilization Capacity | Denser packing of surfactant molecules at the interface, leading to a reduction in surface tension. |

Environmental Fate and Degradation Pathways

Biodegradation Studies in Aquatic and Soil Environments

Disodium (B8443419) ((dodecyloxy)sulphonyl)succinate is generally considered to be readily biodegradable in both aquatic and soil environments, although the rate and extent of degradation can be influenced by environmental conditions such as temperature and the presence of oxygen.

Aerobic and Anaerobic Degradation Kinetics

Aerobic Degradation:

Under aerobic conditions, Disodium ((dodecyloxy)sulphonyl)succinate undergoes relatively rapid primary biodegradation. Studies have shown that the process can often be described by first-order reaction kinetics. nih.gov The rate of this degradation is influenced by the length of the alkyl chain, with a study on a series of alkyl sulfosuccinates showing that the rate constants for linear esters increased from C4 to C6 and then decreased with longer carbon chains (C8 > C13). nih.gov

In aquatic environments, temperature plays a crucial role. For instance, in cold seawater, the degradation half-life of a similar compound, dioctyl sodium sulfosuccinate (B1259242) (DOSS), was found to be significantly affected by its concentration. At environmentally relevant concentrations (1 mg/L), DOSS showed rapid biotransformation after a lag period, while at higher concentrations (50 mg/L), the half-life increased substantially.

While specific kinetic data for this compound in soil is limited in the provided search results, the general principles of surfactant biodegradation suggest that factors such as soil type, microbial population, and moisture content would significantly influence the degradation rate. nih.govnih.gov

Anaerobic Degradation:

Under anaerobic conditions, the biodegradation of sulfosuccinates can also occur. While some sources initially classified dialkyl sulfosuccinates as not anaerobically biodegradable, other research indicates that linear alkyl sulfosuccinates can be ultimately biodegradable under anaerobic conditions. The presence of alternative electron acceptors, such as nitrate (B79036) or sulfate (B86663), can facilitate anaerobic respiration and the breakdown of the compound. usgs.gov

The kinetics of anaerobic degradation are also influenced by various factors, including the microbial consortium present and the operational conditions of the environment, such as hydraulic retention time and organic loading rate in digesters.

Identification of Biodegradation Metabolites and Intermediates

The biodegradation of this compound proceeds through the enzymatic cleavage of the ester bonds. While the complete metabolic pathway and all intermediates have not been fully elucidated in the provided search results, the initial step in the biodegradation of similar surfactants like sodium dodecyl sulfate involves the enzymatic hydrolysis of the sulfate ester, leading to the formation of the corresponding alcohol (e.g., 1-dodecanol). usgs.gov This alcohol can then be further oxidized to an aldehyde and a carboxylic acid, which subsequently enters the beta-oxidation pathway for complete mineralization to carbon dioxide and water. usgs.gov

One study on the hydrolysis of a related compound, dioctyl sodium sulfosuccinate, identified a degradation product where an octyl group was substituted by a hydroxyl group, resulting in a monoester of sulfosuccinic acid. nih.govresearchgate.net It is plausible that similar monoesters are formed during the initial stages of this compound biodegradation.

Abiotic Degradation Mechanisms

In addition to biodegradation, this compound can be degraded through abiotic processes, primarily hydrolysis and photodegradation.

Hydrolysis and Photodegradation Pathways

Hydrolysis:

This compound is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions, which leads to the cleavage of its ester linkages. chemicalbook.comatamankimya.com Under neutral pH conditions (approximately 4 to 9), the compound is relatively stable. chemicalbook.com The hydrolysis process results in the formation of sulfosuccinic acid and the corresponding alcohol (dodecanol). A study on the related compound dioctyl sodium sulfosuccinate identified a common degradation product from both hydrolysis and photo-irradiation as a molecule with the formula C12H21O7S, which corresponds to the substitution of an octyl group with a hydroxyl group. nih.gov

Photodegradation:

Exposure to sunlight can also contribute to the degradation of this compound. Studies on dioctyl sodium sulfosuccinate have shown that it photodegrades much faster under ultraviolet (UV) light (254 nm) than under simulated solar radiation (350 nm and solar simulator), with half-lives in the order of hours versus days, respectively. nih.gov The photodegradation pathway can involve both direct photolysis and indirect photo-processes. The presence of other substances, such as those found in natural seawater, can influence the rate of photodegradation. As mentioned, a common degradation product resulting from both hydrolysis and photodegradation is a hydroxylated derivative of the parent compound. nih.govresearchgate.net

Influence of Environmental Factors (e.g., pH, temperature, light)

Several environmental factors can significantly influence the rate and pathway of both biotic and abiotic degradation of this compound.

| Environmental Factor | Influence on Degradation |

| pH | The compound is most stable in the pH range of 4 to 9. chemicalbook.com Extreme pH conditions (highly acidic or alkaline) accelerate hydrolysis of the ester bonds. chemicalbook.comatamankimya.com |

| Temperature | Higher temperatures generally increase the rate of both biotic and abiotic degradation. For example, the solubility and rate of hydrolysis increase with temperature. atamankimya.com Conversely, lower temperatures, such as in cold seawater, can significantly extend the biodegradation half-life. |

| Light | The intensity and wavelength of light are critical for photodegradation. UV radiation leads to rapid degradation, while simulated sunlight results in a slower, but still significant, breakdown. nih.gov |

Environmental Persistence and Mobility Assessments

The environmental persistence of this compound is relatively low due to its susceptibility to both biotic and abiotic degradation processes. However, under conditions unfavorable for degradation, such as low temperatures or anaerobic environments with a lack of suitable electron acceptors, its persistence can increase.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Disodium (B8443419) ((dodecyloxy)sulphonyl)succinate.

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of sulfosuccinate (B1259242) surfactants. ripublication.comnih.gov

¹H NMR: Proton NMR is used to confirm the presence and connectivity of different protons within the molecule. For Disodium ((dodecyloxy)sulphonyl)succinate, the ¹H NMR spectrum would show characteristic signals for the protons of the dodecyl alkyl chain (the terminal methyl group and the various methylene (B1212753) groups), the protons on the succinate (B1194679) backbone, and the protons of the methylene group adjacent to the ester oxygen. researchgate.netresearchgate.net The integration of these signals can confirm the ratio of these structural components.

¹³C NMR: Carbon-13 NMR provides information about the carbon framework of the molecule. nih.gov Key signals would include those for the carbonyl carbons of the ester groups, the carbons in the dodecyl chain, and the carbons of the succinate backbone, including the carbon atom bonded to the sulfonate group. chemicalbook.comcir-safety.org

²³Na NMR: As a sodium salt, ²³Na NMR spectroscopy can be employed to study the chemical environment of the sodium counter-ions. This technique is particularly useful for investigating ion binding and the aggregation behavior of the surfactant in solution, such as in the formation of micelles.

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) Range |

|---|---|---|

| ¹H | -CH₃ (dodecyl chain) | ~0.8-0.9 |

| -(CH₂)ₙ- (dodecyl chain) | ~1.2-1.6 | |

| -CH₂-O-C=O | ~4.0-4.2 | |

| Succinate backbone (-CH-CH₂-) | ~2.8-3.5 | |

| ¹³C | -CH₃ (dodecyl chain) | ~14 |

| Alkyl chain carbons | ~22-32 | |

| -CH₂-O-C=O | ~65-70 | |

| Ester C=O | ~170-175 |

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. ripublication.com The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. researchgate.net

The most prominent peaks include a strong absorption band for the C=O stretching vibration of the ester group, and characteristic bands for the symmetric and asymmetric stretching of the S=O bond in the sulfonate group. ripublication.com Other significant absorptions correspond to the C-O stretching of the ester and ether linkages, and the C-H stretching and bending vibrations of the long dodecyl alkyl chain. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-2960 | C-H Stretching | Alkyl (dodecyl) chain |

| ~1730 | C=O Stretching | Ester |

| ~1210 | S=O Asymmetric Stretching | Sulfonate (SO₃⁻) |

| ~1170 | C-O Stretching | Ester |

| ~1050 | S=O Symmetric Stretching | Sulfonate (SO₃⁻) |

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information through fragmentation analysis. cir-safety.org Techniques like electrospray ionization (ESI) are commonly used to generate ions from surfactant molecules for MS analysis.

Molecular Weight Determination: High-resolution mass spectrometry can confirm the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion.

Tandem MS (MS/MS): In tandem mass spectrometry, the molecular ion of the compound is selected and subjected to collision-induced dissociation to generate a series of fragment ions. The resulting fragmentation pattern is a fingerprint that helps to confirm the molecular structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester bond, leading to the loss of the dodecyloxy group, and fragmentation around the sulfonate group. This analysis provides unequivocal evidence for the identity and structure of the surfactant. nih.gov

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Structures

The investigation of the supramolecular assembly of surfactants in solution is crucial for understanding their macroscopic properties. X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful non-destructive techniques used to characterize the ordered structures formed by molecules like this compound in various media.

XRD is primarily employed to analyze the crystalline structure of solid materials, providing information on the atomic and molecular arrangement within a crystal lattice. For powdered samples of this compound, XRD can be utilized to determine its phase and crystal structure.

SAXS, on the other hand, is adept at probing larger structural features, typically in the range of 1 to 100 nanometers, making it ideal for studying the size, shape, and arrangement of micelles and other aggregates formed by surfactants in solution. nih.govnih.gov The technique measures the elastic scattering of X-rays at very small angles from a sample, which contains information about electron density fluctuations.

In the context of this compound, SAXS experiments can elucidate the morphology of its supramolecular assemblies. Depending on factors like concentration, temperature, and the presence of other substances (e.g., oils, salts), this surfactant can form various structures such as spherical or cylindrical micelles, or more complex liquid crystalline phases like lamellar or hexagonal arrays. aps.org

Research on similar sulfosuccinate surfactants has demonstrated the utility of SAXS in characterizing their aggregation behavior. For instance, studies on sodium dihexyl sulfosuccinate have used SAXS to analyze micellar and reverse micellar systems, providing insights into their structure. chemrxiv.org The scattering data can be analyzed to determine key parameters of the micelles, as detailed in the table below.

| Parameter | Description | Information Obtained from SAXS |

| Radius of Gyration (Rg) | A measure of the overall size of the micelle. | Determined from the initial decay of the scattering curve. |

| Maximum Dimension (Dmax) | The largest dimension of the scattering particle. | Obtained from the pair-distance distribution function p(r). nih.gov |

| Aggregation Number (Nagg) | The average number of surfactant molecules in a micelle. | Can be estimated from the micellar volume derived from SAXS data. aps.org |

| Inter-micellar Distance | The average distance between adjacent micelles. | In concentrated systems, a peak in the scattering pattern can be related to the inter-particle distance via the Bragg equation. aps.org |

This table provides an overview of key parameters that can be determined from SAXS analysis of surfactant solutions.

By fitting the experimental SAXS data to theoretical models, researchers can distinguish between different micellar shapes (e.g., spherical, ellipsoidal, cylindrical) and understand how these structures are influenced by environmental conditions. aip.org This information is vital for tailoring the performance of this compound in various applications.

Computational and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding toxicity endpoints)

Prediction of Surfactant Properties (e.g., CMC, surface tension)